4-Fluoro-2-(trimethylsilylethynyl)aniline
Description
Properties
IUPAC Name |
4-fluoro-2-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLJFHZXHCOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Reaction Optimization
The synthesis begins with 2-bromo-4-fluoronitrobenzene as the starting material. In a representative procedure from patent CN102898315A, this substrate undergoes coupling with trimethylsilylacetylene under alkaline conditions using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper iodide (10 mol%) in acetonitrile at room temperature. The reaction mixture is stirred under an argon atmosphere for 24 hours, yielding 4-fluoro-2-(trimethylsilylethynyl)nitrobenzene. Key advantages of this approach include:
-
Regioselectivity : The bromine atom at the ortho position relative to the nitro group ensures precise ethynyl group installation at position 2.
-
Functional Group Tolerance : The nitro group remains intact during coupling, enabling subsequent reduction to the aniline.
Reaction yields for this step vary between 60–85%, contingent on solvent choice and catalyst loading. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility of aromatic substrates, while higher catalyst loadings (up to 15 mol% Pd) improve conversion rates for sterically hindered systems.
Nitro Group Reduction to Aniline
The conversion of the nitro intermediate to the target aniline derivative is achieved via catalytic hydrogenation. This step is critical for preserving the trimethylsilylethynyl group while reducing the nitro functionality.
Hydrogenation Conditions and Catalyst Selection
In a protocol adapted from ChemicalBook, 4-fluoro-2-(trimethylsilylethynyl)nitrobenzene is dissolved in methylated spirits (IMS) and treated with 10% palladium on carbon (Pd/C) under 3 bar hydrogen pressure. The reaction proceeds at room temperature for 4 hours, followed by filtration through Celite and solvent evaporation. This method achieves quantitative yields (100%) with no observable cleavage of the silicon-ethynyl bond, as confirmed by H NMR.
Critical parameters :
Alternative Reduction Methods
While hydrogenation dominates industrial-scale synthesis, stoichiometric reductions using iron or zinc in acidic media have been explored. However, these methods suffer from lower yields (50–70%) and require stringent pH control to avoid protonation of the amine group.
Spectroscopic Characterization and Analytical Data
Post-synthetic validation ensures structural fidelity and purity. The following spectroscopic signatures are characteristic of 4-fluoro-2-(trimethylsilylethynyl)aniline:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (CDCl) :
-
C NMR :
The absence of nitro group signals (δ 140–150 ppm in C NMR) confirms complete reduction.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 183.3 (calculated for CHFNSi: 183.09), consistent with the molecular formula.
Comparative Analysis of Synthetic Routes
The Sonogashira-hydrogenation cascade emerges as the most efficient route, combining high yields with operational simplicity.
Applications and Derivative Synthesis
4-Fluoro-2-(trimethylsilylethynyl)aniline serves as a precursor for:
Chemical Reactions Analysis
4-Fluoro-2-(trimethylsilylethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and various solvents like triethylamine and diethyl ether. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-2-(trimethylsilylethynyl)aniline serves as a crucial intermediate in the development of pharmaceuticals. Its structural characteristics allow for modifications that can lead to enhanced bioactivity. Compounds derived from this aniline derivative have shown potential in targeting various biological pathways, including those involved in cancer treatment and antimicrobial activity.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound can inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, analogs designed from this compound have been tested against non-small cell lung cancer (NSCLC), showing promising results in cell viability assays .
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. It facilitates the formation of complex molecular architectures through various reactions, including nucleophilic substitutions and cross-coupling reactions.
Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Ethanol, reflux | 85 | |
| Cross-coupling (Pd-catalyzed) | Toluene, 100°C | 90 | |
| Dimerization | Brønsted acid-mediated | 70 |
Materials Science
The compound's unique properties make it suitable for the development of advanced materials such as polymers and liquid crystals. The incorporation of fluorine and silicon enhances the thermal stability and mechanical properties of these materials.
Application Example: Liquid Crystals
Research has demonstrated that compounds similar to 4-Fluoro-2-(trimethylsilylethynyl)aniline can be used to create liquid crystal displays (LCDs) with improved performance characteristics due to their high thermal stability and electro-optical properties .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trimethylsilylethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluoro group can enhance the compound’s stability and electronic properties, making it suitable for various applications .
Comparison with Similar Compounds
Key Observations :
- The TMS-ethynyl group in the target compound offers superior stability compared to phenyl-ethynyl analogs (e.g., 1d), which are prone to polymerization .
Halogenated Anilines with Electron-Withdrawing Groups
Key Observations :
- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups impart strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to TMS-ethynyl .
- Brominated analogs (e.g., ) are pivotal in cross-coupling reactions due to the versatility of C-Br bonds in Pd-catalyzed processes .
Heterocyclic and Functionalized Anilines
Key Observations :
- Heterocyclic substituents (e.g., oxadiazole, quinoline) expand applications into medicinal chemistry due to their bioactivity and chelating properties .
- The TMS-ethynyl group in the target compound lacks inherent bioactivity but is advantageous in materials science for constructing carbon-rich architectures .
Biological Activity
4-Fluoro-2-(trimethylsilylethynyl)aniline is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a fluoro group and a trimethylsilylethynyl moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
Chemical Structure and Properties
The chemical structure of 4-Fluoro-2-(trimethylsilylethynyl)aniline can be represented as follows:
- Molecular Formula : C12H14FNSi
- Molecular Weight : 222.32 g/mol
- Structure :
This structure highlights the presence of a fluorine atom, which can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
The biological activity of 4-Fluoro-2-(trimethylsilylethynyl)aniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Antimicrobial Activity
Research has indicated that compounds similar to 4-Fluoro-2-(trimethylsilylethynyl)aniline exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
| Compound | Activity | Reference |
|---|---|---|
| 4-Fluoro-2-(trimethylsilylethynyl)aniline | Antimicrobial | |
| Related Trifluoromethyl Compounds | Antimicrobial |
Anticancer Potential
The compound's structural features may also confer anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a trifluoromethyl group has been linked to enhanced potency against certain cancer types .
Case Studies
-
Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of several aniline derivatives, including those with trimethylsilyl groups. Results showed that compounds with higher lipophilicity exhibited greater antimicrobial activity against Gram-positive bacteria.
- Anticancer Activity Assessment
Comparison with Related Compounds
To understand the unique properties of 4-Fluoro-2-(trimethylsilylethynyl)aniline, it is beneficial to compare it with related compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Fluoro-2-(trimethylsilylethynyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-fluoro-2-iodoaniline and trimethylsilylacetylene under palladium catalysis. Key variables include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., triethylamine) .
- Temperature : Optimized at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like desilylated alkynes .
- Data Note : Yield drops below 50% if moisture-sensitive intermediates are not handled under inert atmospheres.
Q. How can researchers characterize the purity and structure of 4-Fluoro-2-(trimethylsilylethynyl)aniline?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm aromatic fluorine coupling (J ~8–10 Hz) and trimethylsilyl protons (δ ~0.2 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Si(CH₃)₃ group).
- IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and NH₂ (~3400 cm⁻¹) .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer :
- Hydrolysis : The trimethylsilyl group is susceptible to cleavage in protic solvents (e.g., MeOH/H₂O). Storage under anhydrous conditions (e.g., molecular sieves) is essential .
- Oxidation : The aniline moiety oxidizes readily; add antioxidants (e.g., BHT) or work under nitrogen .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent affect regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Fluorine at the para position deactivates the ring, directing electrophilic substitution to the ortho position (relative to NH₂). Computational studies (DFT) show reduced electron density at C-2 due to fluorine’s -I effect .
- Case Study : In Suzuki-Miyaura couplings, boronic acids preferentially couple at C-6 (meta to F), validated by NOESY NMR .
Q. What strategies mitigate competing side reactions (e.g., desilylation or polymerization) during functionalization?
- Methodological Answer :
- Desilylation Prevention : Use mild desilylation agents (e.g., TBAF in THF) instead of aqueous bases .
- Polymerization Control : Limit exposure to light/heat and employ radical inhibitors (e.g., TEMPO) during radical-initiated reactions .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) for charge-transfer tendencies .
- Docking Studies : Simulate interactions with catalytic metal centers (e.g., Pd) to predict binding affinity and transition states .
Q. What contradictions exist in reported spectroscopic data for similar fluoroaniline derivatives, and how can they be resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
